2-Fluoro-4-methylbiphenyl
Overview
Description
Synthesis Analysis
A practical synthesis method for 2-Fluoro-4-bromobiphenyl, a closely related compound, was developed as an intermediate for the manufacture of non-steroidal anti-inflammatory materials. This method uses diazotization of 2-fluoro-4-bromoaniline with sodium nitrite and organic or inorganic acid, avoiding the use of expensive palladium and toxic phenylboronic acid (Qiu, Gu, Zhang, & Xu, 2009).
Molecular Structure Analysis
The molecular structure of related fluorinated biphenyls has been determined through various methods like electron diffraction and X-ray diffraction. For example, the molecular structure of gaseous 4-fluoro-2′,4′,6′-trimethylbiphenyl was determined by electron diffraction, revealing specific bond lengths and angles (Zeitz, Oberhammer, & Häfelinger, 1977).
Chemical Reactions and Properties
Synthesis and structural characterization of various derivatives of fluorinated biphenyls have been extensively studied. These compounds often show unique reactivity due to the presence of the fluorine atom and its influence on the biphenyl system, as seen in compounds like 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Physical Properties Analysis
The physical properties of fluorinated biphenyls, including their phase behavior and molecular weights, have been investigated. For instance, the liquid-crystalline polymers containing fluorinated biphenyl groups were studied for their phase behaviors, showing enantiotropic and unidentified mesophases (Percec & Oda, 1995).
Chemical Properties Analysis
Fluorinated biphenyl compounds display varied chemical properties, influenced by the fluorine atom's electronegativity and the biphenyl structure. Studies have looked into the synthesis, characterization, and crystal structure of such compounds, providing insights into their stability, reactivity, and potential applications (Sapnakumari et al., 2014).
Scientific Research Applications
Application 1: Fluorescent Probes for Detecting Protein Aggregates
- Summary of the Application: Fluorescent probes based on the bimane scaffold, which may include compounds similar to 2-Fluoro-4-methylbiphenyl, have been developed for detecting fibrillar aggregates of the α-synuclein (αS) protein, a hallmark of Parkinson’s disease (PD). These probes can be tuned to have desired photophysical properties and biological selectivity .
- Methods of Application: The probes are designed and synthesized with varied electronic properties, enabling tunable absorption and emission in the visible region with large Stokes shifts. Probes featuring electron-donating groups exhibit rotor effects that are sensitive to polarity and viscosity .
- Results or Outcomes: One probe shows selective binding to αS fibrils relative to soluble proteins in cell lysates and amyloid fibrils of tau and amyloid-β. The probe has demonstrated potential in selectively detecting αS fibrils amplified from PD with dementia (PDD) patient samples .
Application 2: Organic Light-Emitting Diodes (OLEDs)
- Summary of the Application: Biphenyl derivatives are used to produce fluorescent layers in organic light-emitting diodes (OLEDs). These materials are significant intermediates in organic chemistry .
- Methods of Application: The specific methods of application can vary, but generally involve the synthesis of the biphenyl derivative and its incorporation into the OLED structure .
- Results or Outcomes: The use of biphenyl derivatives in OLEDs can result in improved efficiency and longevity of the devices .
Application 3: Medicinal Chemistry
- Summary of the Application: A large number of biphenyl derivatives are patented and broadly used in medicine as antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic and antimalaria drugs .
- Methods of Application: The specific methods of application can vary, but generally involve the synthesis of the biphenyl derivative and its incorporation into the drug molecule .
- Results or Outcomes: The use of biphenyl derivatives in medicinal chemistry can result in the development of effective therapeutic agents .
Application 4: Fluorinated Polymers for Biomedical Applications
- Summary of the Application: Fluorinated polymers, which may include 2-Fluoro-4-methylbiphenyl, are used as smart materials for advanced biomedical applications. These materials exhibit a combination of suitable properties such as outstanding chemical resistance, thermal stability, low friction coefficients, and electrical properties .
- Methods of Application: The specific methods of application can vary, but generally involve the synthesis of the fluorinated polymer and its incorporation into the biomedical device or system .
- Results or Outcomes: The use of fluorinated polymers in biomedical applications can result in improved performance and functionality of the devices or systems .
Application 5: Multiferroic and Magnetoelectric Materials
- Summary of the Application: Biphenyl derivatives are used in the development of multiferroic and magnetoelectric materials. These materials allow the electric control on magnetization or vice-versa and are explored extensively .
- Methods of Application: The specific methods of application can vary, but generally involve the synthesis of the biphenyl derivative and its incorporation into the material .
- Results or Outcomes: The use of biphenyl derivatives in multiferroic and magnetoelectric materials can result in the development of novel components and devices .
Safety And Hazards
properties
IUPAC Name |
2-fluoro-4-methyl-1-phenylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F/c1-10-7-8-12(13(14)9-10)11-5-3-2-4-6-11/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISXHZIQXRZTNKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10447624 | |
Record name | 2-FLUORO-4-METHYLBIPHENYL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10447624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-methylbiphenyl | |
CAS RN |
69168-29-2 | |
Record name | 2-FLUORO-4-METHYLBIPHENYL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10447624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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